4-Chloro-2,6-bis(dimethylaminomethyl)phenol
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Overview
Description
4-Chloro-2,6-bis(dimethylaminomethyl)phenol is an organic compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 g/mol . This compound is characterized by the presence of a chloro group and two dimethylaminomethyl groups attached to a phenol ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(dimethylaminomethyl)phenol typically involves the reaction of 4-chlorophenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product . The general reaction scheme is as follows:
4-Chlorophenol+2CH2O+2(CH3)2NH→this compound+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(dimethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinones
Reduction: 2,6-bis(dimethylaminomethyl)phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,6-bis(dimethylaminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-bis(dimethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl groups can interact with nucleophilic sites. These interactions can disrupt biological processes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with three dimethylaminomethyl groups instead of two.
4-Chloro-2,6-dimethylphenol: Similar structure but with methyl groups instead of dimethylaminomethyl groups.
Uniqueness
4-Chloro-2,6-bis(dimethylaminomethyl)phenol is unique due to the presence of both chloro and dimethylaminomethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
52662-66-5 |
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Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
4-chloro-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C12H19ClN2O/c1-14(2)7-9-5-11(13)6-10(12(9)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3 |
InChI Key |
YYMJQPRNZRJYFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)Cl |
Origin of Product |
United States |
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